molecular formula C23H15O4- B14317557 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate CAS No. 105578-65-2

2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate

Cat. No.: B14317557
CAS No.: 105578-65-2
M. Wt: 355.4 g/mol
InChI Key: BHEBYIAVWAZQOJ-UHFFFAOYSA-M
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Description

2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate group through a methoxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate typically involves the reaction of phenanthrene-9-methanol with benzoic acid derivatives under esterification conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of phenanthrene-9-methanol and benzoic acid.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}benzoate
  • 2-{[(Anthracen-9-yl)methoxy]carbonyl}benzoate

Uniqueness

2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

105578-65-2

Molecular Formula

C23H15O4-

Molecular Weight

355.4 g/mol

IUPAC Name

2-(phenanthren-9-ylmethoxycarbonyl)benzoate

InChI

InChI=1S/C23H16O4/c24-22(25)20-11-5-6-12-21(20)23(26)27-14-16-13-15-7-1-2-8-17(15)19-10-4-3-9-18(16)19/h1-13H,14H2,(H,24,25)/p-1

InChI Key

BHEBYIAVWAZQOJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COC(=O)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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